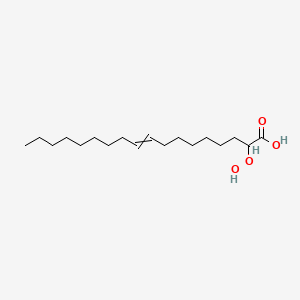
2-Hydroperoxyoctadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroperoxyoctadec-9-enoic acid is a hydroperoxide derivative of oleic acid, a monounsaturated fatty acid. This compound is characterized by the presence of a hydroperoxy group (-OOH) at the second carbon and a double bond between the ninth and tenth carbons in the octadecenoic acid chain. It is a significant intermediate in lipid peroxidation processes and plays a crucial role in various biological and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroperoxyoctadec-9-enoic acid can be synthesized through the oxidation of oleic acid. One common method involves the use of singlet oxygen, which reacts with oleic acid in the presence of a photosensitizer like methylene blue. The reaction typically takes place in a solvent mixture of carbon tetrachloride and methanol, with oxygen being bubbled through the solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation processes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroperoxyoctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more reactive species.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like singlet oxygen or other peroxides.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Formation of more reactive peroxides or epoxides.
Reduction: Formation of 2-hydroxyoctadec-9-enoic acid.
Substitution: Formation of various substituted octadecenoic acids.
Scientific Research Applications
2-Hydroperoxyoctadec-9-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its role in lipid peroxidation and its effects on cell membranes.
Medicine: Investigated for its potential role in oxidative stress-related diseases.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The primary mechanism of action of 2-Hydroperoxyoctadec-9-enoic acid involves its role as an intermediate in lipid peroxidation. The hydroperoxy group can generate free radicals, which initiate a chain reaction leading to the formation of lipid peroxides. These lipid peroxides can further decompose to form reactive aldehydes and other compounds that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 10-Hydroperoxyoctadec-8-enoic acid
- 9-Hydroperoxyoctadec-10-enoic acid
- 12-Hydroperoxyoctadec-10-enoic acid
Uniqueness
2-Hydroperoxyoctadec-9-enoic acid is unique due to its specific position of the hydroperoxy group and the double bond. This unique structure influences its reactivity and the types of reactions it undergoes, making it a valuable compound for studying lipid peroxidation and related processes .
Properties
CAS No. |
27986-94-3 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-hydroperoxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22-21)18(19)20/h9-10,17,21H,2-8,11-16H2,1H3,(H,19,20) |
InChI Key |
ZWELXPYFRPTEGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
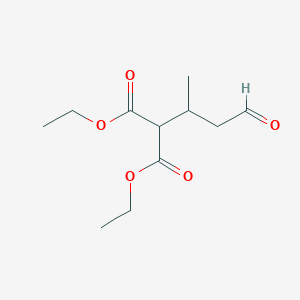
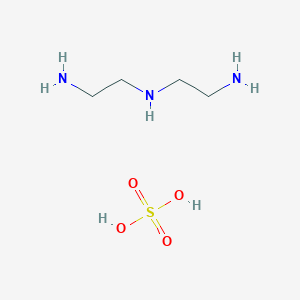
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
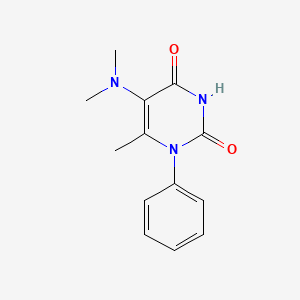
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
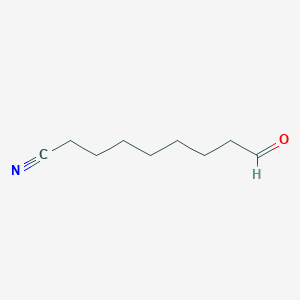

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
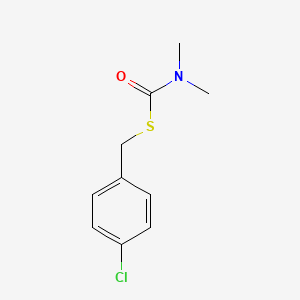
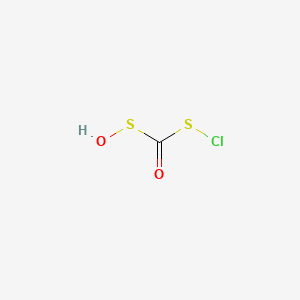
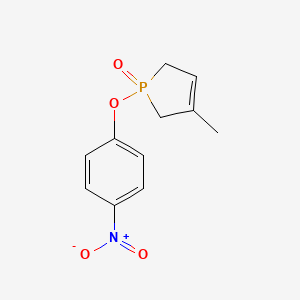
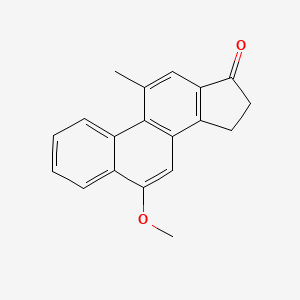
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
